azepane-4-sulfonamide hydrochloride
Description
Properties
CAS No. |
2260974-52-3 |
|---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The starting material, 1-(piperidin-4-yl)azepane (1e ), is synthesized via ring expansion or reductive amination of piperidine derivatives. This intermediate provides the azepane scaffold with a secondary amine group at the 4-position, which is critical for subsequent sulfonylation.
Sulfonylation Reaction
In a representative procedure, 1e is treated with a sulfonyl chloride (e.g., benzenesulfonyl chloride or substituted variants) in the presence of a base such as triethylamine (TEA) or DBU. The reaction is conducted in anhydrous dichloromethane (DCM) or acetonitrile at room temperature for 12–24 hours.
Key reaction parameters:
Mechanistic Insights
The sulfonylation proceeds via nucleophilic attack of the azepane’s amine group on the electrophilic sulfur atom of the sulfonyl chloride. This step forms the sulfonamide bond, with the base scavenging HCl to prevent protonation of the amine and stalling the reaction.
Optimization of Reaction Parameters
Optimization studies highlight the impact of temperature, solvent, and stoichiometry on yield and purity.
Temperature and Residence Time
Data from flow synthesis protocols for analogous sulfonamides demonstrate that lower temperatures (0–25°C) suppress by-product formation, while residence times of 0.5–2 minutes in continuous flow systems achieve >90% conversion. For batch reactions, prolonged stirring (12–24 hours) at room temperature is typical.
Solvent Selection
Comparative studies in the synthesis of gliclazide analogs reveal that chloroform and acetonitrile provide optimal solubility for sulfonyl chlorides and azepane intermediates. Acetonitrile, in particular, facilitates higher yields (87–98%) due to its polar aprotic nature.
Stoichiometric Adjustments
Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete consumption of the azepane starting material. Higher equivalents risk di-sulfonylation, which is mitigated by controlled addition rates.
Purification and Characterization
Post-synthetic processing is critical to isolate this compound in high purity.
Workup Procedures
-
Quenching: The reaction mixture is quenched with ice-cold water to precipitate unreacted reagents.
-
Extraction: The product is extracted into DCM or chloroform, followed by washing with brine to remove residual base.
-
Acidification: The free base is treated with concentrated HCl (37%) in methanol/water, inducing precipitation of the hydrochloride salt.
Crystallization and Drying
Recrystallization from methanol/water at −5°C yields crystalline this compound. The product is vacuum-dried to constant weight, achieving >98% purity as confirmed by HPLC and NMR.
Table 1: Representative Purification Data
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions: Azepane-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Azepane-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azepane-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in folic acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize azepane-4-sulfonamide hydrochloride, we compare it with hydrochlorides of alkaloids (e.g., jatrorrhizine, berberine) and pharmaceuticals (e.g., amitriptyline hydrochloride), focusing on physicochemical properties, stability, and analytical methodologies.
Table 1: Physicochemical Properties of Selected Hydrochlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| Azepane-4-sulfonamide HCl | C₆H₁₄ClN₂O₂S* | ~222.71 | 1.203 | 326 |
| Jatrorrhizine HCl | C₂₀H₂₀ClNO₄ | 373.83 | N/A | N/A |
| Amitriptyline HCl | C₂₀H₂₄ClN | 313.87 | N/A | N/A |
| Berberine HCl | C₂₀H₁₈ClNO₄ | 371.81 | N/A | N/A |
Note: Azepane-4-sulfonamide HCl’s molecular formula is extrapolated from available data . Alkaloid hydrochlorides (e.g., jatrorrhizine, berberine) exhibit larger molecular frameworks due to aromatic benzylisoquinoline backbones .
Table 2: Stability and Analytical Data

Data inferred from RP-HPLC methods for amitriptyline and alkaloids . Azepane-4-sulfonamide HCl lacks explicit stability studies but may share sulfonamide-related degradation pathways (e.g., hydrolysis).

Key Research Findings and Differentiation
Stability Profile : Amitriptyline HCl demonstrates robust solution stability (≤0.5% degradation over 24h) , whereas sulfonamides like azepane-4-sulfonamide HCl may require pH-controlled environments to prevent sulfonyl group hydrolysis.
Analytical Challenges : Alkaloid hydrochlorides are resolved via RP-HPLC with gradient elution , whereas azepane-4-sulfonamide HCl’s polar sulfonamide group may necessitate ion-pairing agents for optimal chromatography.
Q & A
Basic Research Questions
Q. How can the structural integrity and purity of azepane-4-sulfonamide hydrochloride be confirmed experimentally?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR Spectroscopy: Analyze - and -NMR spectra to confirm proton and carbon environments, ensuring alignment with predicted chemical shifts for the sulfonamide and azepane moieties .
- IR Spectroscopy: Verify the presence of characteristic functional groups (e.g., S=O stretching at ~1150–1300 cm) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) to rule out impurities .
Q. What synthetic routes are optimal for producing this compound with high yield?
- Methodological Answer:
- Step 1: Start with azepane-4-amine as the precursor. React with a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Step 2: Purify via recrystallization or column chromatography.
- Step 3: Convert to the hydrochloride salt by treating with HCl in a non-aqueous solvent (e.g., ethanol) .
- Optimization: Systematically vary reaction time, temperature, and stoichiometry to maximize yield. Monitor progress using TLC or HPLC .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer:
- Experimental Design: Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and light exposure.
- Analysis: Use HPLC to quantify degradation products over time. Compare results with baseline purity data .
- Documentation: Follow protocols for sample preparation and data logging as outlined in regulatory guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer:
- Hypothesis-Driven Design: Modify specific functional groups (e.g., sulfonamide substituents) and test against biological targets (e.g., carbonic anhydrase isoforms) .
- In Vitro Assays: Measure inhibition constants () using fluorescence-based enzymatic assays. Include positive controls (e.g., acetazolamide) .
- Data Analysis: Use statistical tools (e.g., ANOVA) to compare potency across derivatives. Reference Table 4 in for inferential methods .
Q. How should conflicting data in pharmacological studies involving this compound be resolved?
- Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies and assess variability using funnel plots or sensitivity analysis .
- Experimental Replication: Standardize assay conditions (e.g., buffer pH, temperature) to minimize protocol-driven discrepancies .
- Advanced Techniques: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently .
Q. What strategies are effective for elucidating the compound’s toxicological profile in preclinical models?
- Methodological Answer:
- Tiered Approach:
In Vitro Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to establish IC values .
In Vivo Testing: Administer escalating doses in rodent models and monitor organ toxicity via histopathology and serum biomarkers .
- Data Interpretation: Cross-reference results with structurally similar compounds (e.g., 4-methylpiperidine derivatives) to identify structure-toxicity trends .
Q. How can researchers develop a robust analytical method for quantifying this compound in complex matrices?
- Methodological Answer:
- Chromatographic Optimization:
- Column: C18 reverse-phase column.
- Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
- Detection: UV at 254 nm or MS/MS for enhanced specificity .
- Validation: Assess linearity, LOD/LOQ, and recovery rates per ICH guidelines .
Q. What experimental approaches address contradictions in reported solubility data for this compound?
- Methodological Answer:
- Controlled Solubility Studies: Use standardized solvents (e.g., PBS, DMSO) and equilibrate samples at 25°C for 24 hours .
- Advanced Techniques: Employ dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .
- Statistical Reconciliation: Apply Bland-Altman plots to compare datasets and identify systematic biases .
Q. How can computational modeling guide the functionalization of this compound for targeted drug delivery?
- Methodological Answer:
- In Silico Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., tumor-specific receptors) .
- Retrosynthetic Analysis: Plan synthetic routes using software like ChemAxon to ensure feasibility of proposed derivatives .
- Regioselectivity: Apply DFT calculations to predict reactivity of specific azepane ring positions during substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
